5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide
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Overview
Description
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, followed by N-alkylation under phase transfer catalysis conditions . This method yields the desired compound in good quantities.
Industrial Production Methods
In industrial settings, eco-friendly methods such as microwave irradiation techniques are often employed to synthesize thiazole derivatives . These methods are preferred due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the thiazole ring, leading to various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antimicrobial and anticancer properties .
Scientific Research Applications
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive in biological systems . It can inhibit enzymes, block receptors, and interfere with cellular pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
60543-21-7 |
---|---|
Molecular Formula |
C7H12INS |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C7H12NS.HI/c1-4-7-6(2)8(3)5-9-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VZESIFKJYMACAT-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C([N+](=CS1)C)C.[I-] |
Origin of Product |
United States |
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